molecular formula C23H19ClN4O2S2 B2613310 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1115896-60-0

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine

Cat. No.: B2613310
CAS No.: 1115896-60-0
M. Wt: 483
InChI Key: HQKMDSNTOPIONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a complex organic compound that features a unique combination of thiazole, piperazine, and morpholine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

    Target of action

    Compounds with a piperazine moiety, like “4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine”, often interact with various neurotransmitter receptors in the central nervous system, such as dopamine and serotonin receptors .

    Mode of action

    The interaction of “this compound” with its targets could lead to changes in the activity of these receptors, potentially altering the signaling pathways they are involved in .

    Biochemical pathways

    The exact biochemical pathways affected by “this compound” would depend on its specific targets. If it interacts with dopamine and serotonin receptors, it could affect pathways related to mood regulation, reward, and cognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienylcarbonyl piperazine intermediate, which is then reacted with a thiazole derivative. The final step involves the introduction of the morpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-({2-[4-(2-Furylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
  • 4-({2-[4-(2-Pyridylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine

Uniqueness

4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c1-13-16(24)9-6-10-17(13)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKMDSNTOPIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.